tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of isoindoline-2-carboxylic acid with tert-butanol under appropriate reaction conditions to form the tert-butyl ester . This process may involve esterification reactions, often catalyzed by acids or bases, to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoindole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. Isoindole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: Similar in structure but with a hydroxyl group instead of an ethynyl group.
tert-Butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a hydroxyethyl group instead of an ethynyl group. These compounds share the isoindole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-ethynyl-2,3-dihydro-1H-isoindole-2-carboxylate involves the reaction of tert-butyl 2-(5-ethynyl-2,3-dihydro-1H-isoindol-2-yl)acetate with a suitable reagent to form the desired product.", "Starting Materials": [ "tert-butyl 2-(5-ethynyl-2,3-dihydro-1H-isoindol-2-yl)acetate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-(5-ethynyl-2,3-dihydro-1H-isoindol-2-yl)acetate in a suitable solvent such as dichloromethane.", "Step 2: Add a suitable reagent such as trifluoroacetic acid to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for a suitable period of time.", "Step 4: Quench the reaction by adding a suitable base such as sodium bicarbonate.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1262408-96-7 |
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl 5-ethynyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-12-9-16(10-13(12)8-11)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |
InChI-Schlüssel |
HKIIMBQZTDVBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.